Acetyl tetrapeptide-15

Übersicht

Beschreibung

Acetyl tetrapeptide-15 is a synthetic peptide primarily used in cosmetics for sensitive skin. It is derived from endomorphin-2, a human μ-opioid receptor agonist with selective anti-nociceptive effects. This compound is known for its ability to reduce skin hyperreactivity, producing inflammatory, chronic, and neuropathic pain by increasing the threshold of neuronal excitability in μ-opioid receptors via an endorphin-like pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Acetyltetrapeptid-15 wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Acetyltetrapeptid-15 ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert .

Analyse Chemischer Reaktionen

Reaktionstypen: Acetyltetrapeptid-15 durchläuft hauptsächlich Peptidbindungsbildung und Hydrolysereaktionen. Es ist relativ stabil und unterliegt unter normalen Bedingungen nicht leicht Oxidation oder Reduktion.

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig verwendet.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse der Peptidbindungen induzieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die einzelnen Aminosäuren oder kürzere Peptidfragmente .

Wissenschaftliche Forschungsanwendungen

Applications in Cosmetic Formulations

The primary applications of acetyl tetrapeptide-15 in cosmetics include:

- Skin Conditioning : Enhances moisture retention and improves overall skin texture.

- Anti-inflammatory Treatments : Reduces redness and discomfort in sensitive or reactive skin types.

- Pain Relief : Potentially alleviates discomfort related to inflammatory skin conditions by modulating pain pathways.

Efficacy Studies

A split-faced single-blind clinical study demonstrated that this compound significantly reduced skin sensitivity following exposure to irritants. This study highlighted its effectiveness in improving skin comfort and reducing signs of irritation .

Data Table: Comparative Efficacy of Peptides in Cosmetics

| Peptide | Classification | Relative Usage (%) | Efficacy |

|---|---|---|---|

| This compound | Neurotransmitter-inhibiting | 2.3 | Reduces skin sensitivity |

| Acetyl Dipeptide-1 Cetyl Ester | Neurotransmitter-inhibiting | 5.7 | Inhibits inflammation |

| Palmitoyl Tripeptide-8 | Neurotransmitter-inhibiting | 4.5 | Reduces capillary dilation |

| Palmitoyl Tetrapeptide-7 | Signal | 1.1 | Enhances skin barrier function |

Case Studies

-

Clinical Trial on Skin Sensitivity :

- A study involving participants with sensitive skin showed that those treated with formulations containing this compound experienced a significant reduction in irritation levels compared to a control group. The results indicated a marked improvement in skin comfort and barrier function.

- In Vitro Studies on Inflammation :

Future Research Directions

Ongoing research aims to explore the synergistic effects of this compound when combined with other active ingredients in cosmetic formulations. Investigations into its long-term efficacy and safety profile will further establish its role in skincare products targeting sensitive and reactive skin types.

Wirkmechanismus

Acetyl tetrapeptide-15 exerts its effects by binding to μ-opioid receptors on nerve endings. It mimics endomorphin-2, repeating a part of its sequence (Tyr-Pro-Phe-Phe-NH2). This binding increases the threshold of neuronal excitability, reducing the release of pro-inflammatory neuromediators such as calcitonin gene-related peptide (CGRP). As a result, it lowers the response of sensory nerves to external stimuli, making the skin less reactive to different sensations .

Vergleich Mit ähnlichen Verbindungen

Acetyl tetrapeptide-9: Stimulates collagen Type I and lumican synthesis.

Acetyl tetrapeptide-11: Stimulates keratinocyte cell growth and syndecan-1 synthesis.

Uniqueness: Acetyl tetrapeptide-15 is unique in its ability to target neuro-sensitive skin and reduce the nerve response to external stimuli. It is particularly effective in increasing the skin’s tolerance threshold, making it a valuable ingredient in cosmetic formulations for sensitive skin .

Biologische Aktivität

Acetyl tetrapeptide-15 is a synthetic peptide derived from endomorphin-2, a naturally occurring μ-opioid agonist. Its primary applications are in cosmetics, particularly for sensitive skin, where it plays a significant role in modulating skin reactivity and reducing discomfort. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and clinical applications.

This compound exerts its effects primarily through its interaction with the μ-opioid receptor on nerve endings. By mimicking the sequence of endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), it binds to this receptor, leading to several important biological outcomes:

- Reduction of Pro-inflammatory Mediators : The binding to μ-opioid receptors limits the release of calcitonin gene-related peptide (CGRP), a pro-inflammatory neuromediator. This action decreases the sensitivity of sensory nerves to external stimuli, thus alleviating pain and discomfort associated with various skin conditions .

- Increased Tolerance Threshold : this compound enhances the skin's tolerance threshold, making it less reactive to irritants and environmental stressors. This property is particularly beneficial for individuals with sensitive skin or conditions such as rosacea and eczema .

Cellular Effects

This compound has demonstrated various cellular effects that contribute to its therapeutic potential:

- Soothing Action : It effectively reduces sensations of pain and discomfort in skin cells by acting on sensory neurons .

- Inflammation Modulation : The peptide limits inflammatory responses by inhibiting the release of CGRP, which is known to activate TRPV1 channels and initiate inflammatory signaling pathways .

- Neuronal Excitability : By increasing the threshold for neuronal excitability, this compound can alleviate chronic pain conditions and enhance overall skin comfort .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical studies focusing on its efficacy in treating sensitive skin conditions:

- Study on Skin Sensitivity : A split-faced clinical trial assessed the ability of this compound to reduce skin sensitivity following exposure to irritants. Results indicated a significant decrease in subjective reports of discomfort among participants using products containing this peptide compared to control formulations .

- Cosmetic Formulations : In cosmetic applications, this compound is incorporated into formulations aimed at soothing sensitive skin, particularly after procedures like microdermabrasion or chemical peels. Its neuro-cosmeceutical properties make it a valuable ingredient for enhancing patient comfort during such treatments .

Comparative Analysis with Other Peptides

The following table summarizes the biological activities and applications of this compound compared to other similar peptides used in cosmetic formulations:

| Peptide | Mechanism of Action | Primary Application | Usage Percentage (%) |

|---|---|---|---|

| This compound | μ-opioid receptor agonist | Sensitive skin care | 2.3 |

| Palmitoyl Tripeptide-8 | Neurotransmitter-inhibiting | Anti-inflammatory | 4.5 |

| Acetyl Dipeptide-1 Cetyl Ester | Reduces stinging sensation | Moisturizing formulations | 5.7 |

Eigenschaften

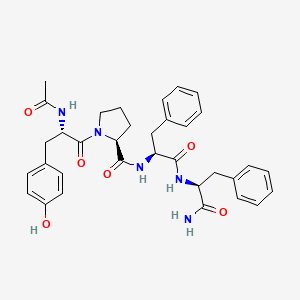

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFOBDOGHFWOC-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928007-64-1 | |

| Record name | Acetyl tetrapeptide-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928007641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K389LE0MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.